3-Fluoropyridine-2,4-diamine
Overview
Description
3-Fluoropyridine-2,4-diamine is a chemical compound . It is not intended for human or veterinary use but for research purposes only.
Synthesis Analysis
The synthesis of fluorinated pyridines, including this compound, has been a subject of interest due to their interesting and unusual physical, chemical, and biological properties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular formula of this compound is C5H6FN3. The molecular weight is 127.12 g/mol .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .Scientific Research Applications
Medical Imaging Applications
3-Fluoropyridine-2,4-diamine, particularly its derivatives, has shown promise in medical imaging. For example, fluorine-18 labeled fluoropyridines are increasingly used in Positron Emission Tomography (PET) imaging. The specific use of 3-fluoropyridine derivatives in this context is still evolving, but these compounds hold potential due to their stability and suitability for PET imaging applications (Carroll, Nairne, & Woodcraft, 2007).
Chemical Synthesis and Reactions
This compound is involved in various chemical reactions, particularly in the field of organic chemistry. For instance, it is used in catalyst-free amination reactions (Abel et al., 2015). Another application is found in the synthesis of different fluoropyridines and their derivatives, which are crucial in the development of new chemical entities (Hand & Baker, 1989).
Material Science
In the field of material science, derivatives of this compound are used to develop novel polyamides with unique properties (Hsiao, Chen, & Liou, 2004). These polyamides exhibit excellent mechanical properties and high softening temperatures, making them suitable for various industrial applications.
Spectroscopy and Structural Studies
This compound and its derivatives are also important in spectroscopy and structural analysis. For instance, studies have been conducted on the microwave rotational spectra and structures of fluoropyridines, providing insights into the electronic structure and bonding in these compounds (van Dijk, Sun, & van Wijngaarden, 2012).
Metallation and Organometallic Chemistry
In organometallic chemistry, this compound plays a role in the metallation of π-deficient heteroaromatic compounds. Its derivatives show specific reactivity and selectivity in these processes, which are crucial for the synthesis of complex organometallic structures (Marsais & Quéguiner, 1983).
Safety and Hazards
The safety data sheet for 2,6-Difluoropyridine, a related compound, indicates that it is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .
Future Directions
Fluoropyridines, including 3-Fluoropyridine-2,4-diamine, have potential applications in various fields. They are used in pharmaceuticals and chemical reagents for organic synthesis . They also present a special interest as potential imaging agents for various biological applications . The interest toward the development of fluorinated chemicals has been steadily increased .
Properties
IUPAC Name |
3-fluoropyridine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONLYLKOVYTNSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505881 | |
Record name | 3-Fluoropyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72922-07-7 | |
Record name | 3-Fluoropyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.